molecular formula C12H12N2O2 B3390107 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 953894-68-3

2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B3390107
CAS No.: 953894-68-3
M. Wt: 216.24 g/mol
InChI Key: ZKFHNXWVHGPBRH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound with a unique structure that combines a pyrrole ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetylpyridine with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: Shares the pyrrole core but lacks the pyridine moiety.

    Pyridine-3-carboxylic acid: Contains the pyridine ring with a carboxylic acid group but lacks the pyrrole structure.

Uniqueness

2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its combined pyrrole and pyridine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to its simpler analogs.

Properties

IUPAC Name

2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-10(12(15)16)9(2)14(8)11-5-3-4-6-13-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFHNXWVHGPBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid
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